molecular formula C18H22N4O5S B3202075 1-{[3,5-dimethyl-1-(4-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine CAS No. 1020503-30-3

1-{[3,5-dimethyl-1-(4-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine

Katalognummer: B3202075
CAS-Nummer: 1020503-30-3
Molekulargewicht: 406.5 g/mol
InChI-Schlüssel: OBBBYCSQSKYAHK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-{[3,5-dimethyl-1-(4-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine (CAS 1020503-30-3) is a chemical compound supplied for research and development purposes. This piperidine derivative features a sulfonyl group bridging a 4-methylpiperidine ring and a 3,5-dimethyl-1H-pyrazole moiety that is functionalized with a 4-nitrobenzoyl group . The molecular formula is C18H22N4O5S and it has a molecular weight of 406.4561 g/mol . While the specific biological activity of this exact compound requires further investigation, its structural framework is significant in medicinal chemistry. Patents indicate that closely related piperidine and pyrazole-containing sulfonamide compounds are explored as potential CCR5 antagonists, which are a class of therapeutic agents investigated for the treatment of HIV infection and AIDS . Other research into structurally similar 4-(indol-3-yl)-pyrazole derivatives highlights their relevance in the development of inhibitors for diseases such as cancer and chronic neurodegenerative conditions like Alzheimer's and Parkinson's disease . This compound serves as a valuable building block for researchers in drug discovery, particularly for those synthesizing and screening novel small molecule libraries. It is intended for use in laboratory research only and is not for diagnostic, therapeutic, or any other human use. Researchers should refer to the material safety data sheet (MSDS) prior to use.

Eigenschaften

IUPAC Name

[3,5-dimethyl-4-(4-methylpiperidin-1-yl)sulfonylpyrazol-1-yl]-(4-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O5S/c1-12-8-10-20(11-9-12)28(26,27)17-13(2)19-21(14(17)3)18(23)15-4-6-16(7-5-15)22(24)25/h4-7,12H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBBBYCSQSKYAHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=C(N(N=C2C)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

1-{[3,5-dimethyl-1-(4-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that includes a pyrazole ring, a nitrobenzoyl group, and a sulfonyl piperidine moiety. The following sections will explore its synthesis, biological activity, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrazole Ring : The pyrazole ring can be synthesized via a [3+2] cycloaddition reaction involving hydrazine and an appropriate diketone.
  • Introduction of the Nitrobenzoyl Group : This is achieved through nitration reactions.
  • Sulfonylation : The sulfonyl group is introduced through nucleophilic substitution reactions.
  • Final Assembly : The piperidine moiety is incorporated last to complete the structure.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Properties

Studies have shown that compounds with similar structures demonstrate significant antimicrobial activity against various bacterial strains. For instance, related compounds have been found to exhibit moderate to strong activity against Salmonella typhi and Bacillus subtilis .

Anticancer Activity

The presence of the nitro group in the compound allows for bioreduction to form reactive intermediates that can interact with DNA, potentially leading to cytotoxic effects against cancer cells .

Enzyme Inhibition

This compound may inhibit specific enzymes through covalent bonding with nucleophilic sites. For example, compounds in this class have shown significant inhibitory activity against acetylcholinesterase (AChE) and urease .

The mechanism of action involves:

  • Bioreduction : The nitrobenzoyl group can be reduced to form reactive intermediates that interact with cellular macromolecules.
  • Covalent Bond Formation : The sulfonyl group can form covalent bonds with nucleophilic sites on enzymes, inhibiting their activity and disrupting normal cellular functions .

Research Findings and Case Studies

A review of literature reveals several studies evaluating the biological activity of similar compounds:

StudyFindings
Sanchez-Sancho et al. (1998)Investigated piperidine derivatives for antibacterial and anticancer properties; found significant enzyme inhibition activity.
Aziz-ur-Rehman et al. (2011)Highlighted the pharmacological behavior of sulfamoyl derivatives related to antibacterial action and enzyme inhibition.
Nithiya et al. (2011)Discussed piperidine derivatives in controlling plasma glucose and insulin levels, indicating potential hypoglycemic effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues and Antimicrobial Activity

The evidence highlights structurally related pyrazole derivatives, particularly 1,3,4-thiadiazole and hydrazinecarbothioamide derivatives (e.g., compounds 13a–13d and 17a–17h ), synthesized from precursors like 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one . Key structural and functional comparisons include:

Compound Core Structure Key Substituents Antimicrobial Activity (MIC µg/mL)
Target Compound Pyrazole-sulfonyl-piperidine 4-Nitrobenzoyl, 4-methylpiperidine Not reported in evidence
13a–13d 1,3,4-Thiadiazole 3,5-Dimethylpyrazole, 4-nitrophenyl B. mycoides: 12.5–25; E. coli: >100
17a–17h Hydrazinecarbothioamide Methyl/phenyl groups, 4-nitrophenyl B. mycoides: 6.25–50; C. albicans: >100
Compound 14 Thiadiazole derivative 4-Nitrophenyl, methyl groups Superior to positive control (ampicillin)
  • Activity Trends :
    • Thiadiazole derivatives (e.g., 13a–13d ) exhibit moderate activity against gram-positive B. mycoides but poor efficacy against gram-negative E. coli and yeast C. albicans .
    • The 4-nitrobenzoyl group enhances antimicrobial potency, likely due to its electron-withdrawing nature, which stabilizes charge interactions with microbial enzymes .
    • The sulfonyl-piperidine group in the target compound may offer improved pharmacokinetic properties (e.g., solubility, membrane penetration) compared to thiadiazole-based analogues, though direct biological data are absent in the evidence.

Toxicological and Pharmacological Profiles

  • This suggests that pyrazole cores with nitro/aryl substituents may have favorable safety profiles when functional groups are optimized.
  • Mechanistic Insights : Thiadiazole derivatives act by inhibiting microbial dihydrofolate reductase (DHFR) or disrupting cell wall synthesis . The sulfonyl group in the target compound could similarly interfere with bacterial enzyme systems, though its piperidine moiety might alter target specificity.

Q & A

Q. What are the key structural features of 1-{[3,5-dimethyl-1-(4-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine, and how do they influence its reactivity?

The compound contains a sulfonyl-linked pyrazole and piperidine scaffold, with a 4-nitrobenzoyl group and methyl substituents. The sulfonyl group enhances electrophilicity, facilitating nucleophilic substitutions, while the nitro group on the benzoyl moiety contributes to electron-withdrawing effects, stabilizing intermediates in reactions like Suzuki couplings or SNAr mechanisms. Computational methods (e.g., DFT) can predict reactive sites by analyzing electron density distribution .

Q. What synthetic routes are reported for sulfonyl-piperidine derivatives, and how can they be adapted for this compound?

Common methods involve sulfonylation of pyrazole intermediates using sulfonyl chlorides under basic conditions (e.g., K₂CO₃ in DMF at 0–25°C). For example, 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-one is synthesized via sulfonylation of 3,5-dimethylpyrazole, followed by coupling with piperidine derivatives . Optimization may require adjusting reaction time/temperature to accommodate steric hindrance from the 4-nitrobenzoyl group .

Q. How can the purity and stability of this compound be assessed under laboratory conditions?

Use HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) and UV detection at 254 nm. Stability studies should include accelerated degradation tests (40°C/75% RH for 4 weeks) to identify decomposition pathways (e.g., hydrolysis of the sulfonyl group). Storage at –20°C in anhydrous DMSO or acetonitrile is recommended .

Advanced Research Questions

Q. How can quantum chemical calculations guide the design of derivatives with enhanced biological activity?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can predict binding affinities to target proteins (e.g., kinases or GPCRs). For example, the nitro group’s orientation may influence π-π stacking with aromatic residues in enzyme active sites. Pair these with free energy perturbation (FEP) calculations to optimize substituents for binding .

Q. What statistical experimental design (DoE) methods are suitable for optimizing reaction yields in complex multi-step syntheses?

Use a Box-Behnken or central composite design to screen variables:

  • Factors : Catalyst loading (Pd/C), temperature, solvent polarity.
  • Response : Yield (%) measured by LC-MS. ANOVA analysis identifies significant interactions, reducing the number of trials by 40–60% compared to one-factor-at-a-time approaches .

Q. How can contradictory data on biological activity (e.g., varying IC₅₀ values across assays) be resolved?

Perform meta-analysis using standardized assay conditions:

  • Normalize data to control compounds (e.g., staurosporine for kinase inhibition).
  • Validate via orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity). Contradictions may arise from assay-specific interference (e.g., nitro group redox activity in colorimetric assays) .

Q. What advanced characterization techniques are critical for elucidating stereochemical outcomes in derivatives?

  • X-ray crystallography : Resolve absolute configuration of chiral centers (e.g., piperidine ring).
  • VCD (Vibrational Circular Dichroism) : Confirm enantiomeric excess in asymmetric syntheses.
  • NMR NOESY : Identify spatial proximity between substituents (e.g., methyl groups on pyrazole) .

Methodological Challenges

Q. What strategies mitigate side reactions during sulfonylation of the pyrazole core?

  • Use low-temperature conditions (0–5°C) to suppress over-sulfonylation.
  • Add scavengers (e.g., dimethylaminopyridine) to sequester excess sulfonyl chloride.
  • Monitor reaction progress via in-situ FTIR to detect carbonyl/sulfonyl stretching frequencies .

Q. How can computational reaction path searching improve scalability?

Tools like GRRM (Global Reaction Route Mapping) identify transition states and intermediates for key steps (e.g., nitro group reduction). Coupled with ICReDD’s workflow, this reduces experimental iterations by pre-screening viable pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{[3,5-dimethyl-1-(4-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine
Reactant of Route 2
Reactant of Route 2
1-{[3,5-dimethyl-1-(4-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.